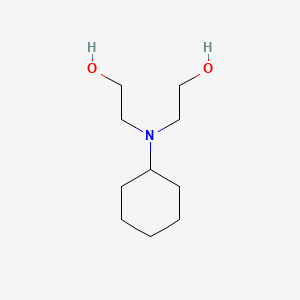

Cyclohexyldiethanolamine

描述

Contextualization within Amine and Diol Chemistry

As a tertiary amine, CHEA exhibits basic properties and can participate in reactions typical of this functional group, such as salt formation with acids. The presence of two hydroxyl (-OH) groups classifies it as a diol, enabling it to undergo reactions like esterification and etherification. The combination of a bulky, hydrophobic cyclohexyl group with hydrophilic diethanolamine (B148213) moieties results in an amphiphilic character, influencing its solubility and interfacial properties. This dual functionality is central to its utility in diverse applications.

Significance in Contemporary Chemical and Material Sciences Research

CHEA holds considerable significance in modern chemical and material sciences. sloap.org Its role as a building block for more complex molecules, a catalyst in polymerization reactions, and a functional additive in various formulations underscores its importance. In materials science, it is a key component in the synthesis of polyurethanes and polyesters, and it serves as an effective corrosion inhibitor and emulsifier. smolecule.comlookchem.combch-bruehl.de The study of such multifunctional compounds is crucial for developing new materials and improving existing industrial processes.

Scope of Academic Inquiry into Cyclohexyldiethanolamine

Academic research on this compound covers a broad spectrum of topics. Key areas of investigation include:

Synthesis and Reaction Mechanisms: Optimizing synthetic routes and exploring its reactivity with various chemical agents. smolecule.com

Polymer Chemistry: Investigating its role as a chain extender, crosslinker, and catalyst in the formation of polymers like polyurethanes and polyesters. scispace.comlibretexts.org

Corrosion Inhibition: Understanding the mechanisms by which it protects metal surfaces from corrosion, particularly in aqueous and oil-based systems. smolecule.comlookchem.comiaea.org

Surfactant and Emulsion Science: Characterizing its performance as an emulsifier and its behavior in complex formulations like metalworking fluids. smolecule.comiaea.orgbaischem.com

Analytical Chemistry: Developing and refining methods for its detection, quantification, and characterization in various matrices. americanpharmaceuticalreview.comresearchgate.netbattelle.org

Structure

3D Structure

属性

IUPAC Name |

2-[cyclohexyl(2-hydroxyethyl)amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO2/c12-8-6-11(7-9-13)10-4-2-1-3-5-10/h10,12-13H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHPDFYDITNAMAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N(CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5063499 | |

| Record name | Ethanol, 2,2'-(cyclohexylimino)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Ethanol, 2,2'-(cyclohexylimino)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

4500-29-2 | |

| Record name | 2,2′-(Cyclohexylimino)bis[ethanol] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4500-29-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Cyclohexyldiethanolamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004500292 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexyldiethanolamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62844 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2,2'-(cyclohexylimino)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanol, 2,2'-(cyclohexylimino)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-(cyclohexylimino)bisethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.555 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-CYCLOHEXYLDIETHANOLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WWC2S3YAZ8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis Methodologies and Reaction Kinetics of Cyclohexyldiethanolamine

Primary Synthetic Routes to Cyclohexyldiethanolamine

The most prevalent and economically viable method for synthesizing this compound is the direct reaction of cyclohexylamine (B46788) with ethylene (B1197577) oxide. smolecule.com This process can be adapted for both batch and continuous flow operations, with the latter often employed in industrial settings to allow for superior control over reaction conditions.

This synthesis involves the sequential addition of two ethylene oxide molecules to a single cyclohexylamine molecule. The reaction is typically conducted under controlled temperature and pressure to maintain ethylene oxide in its reactive liquid phase.

The fundamental mechanism is a nucleophilic addition reaction. It proceeds in a stepwise manner. Initially, the cyclohexylamine acts as a nucleophile, attacking one of the carbon atoms of the ethylene oxide ring. This attack leads to the opening of the strained three-membered epoxide ring and the formation of an intermediate, N-cyclohexylethanolamine. The reaction sequence is completed when this intermediate alcohol further reacts with a second molecule of ethylene oxide to yield the final product, this compound.

C₆H₁₁NH₂ + 2 (CH₂)₂O → C₆H₁₁N(CH₂CH₂OH)₂

The reaction is initiated by the lone pair of electrons on the nitrogen atom of the cyclohexylamine molecule. This electron pair launches a nucleophilic attack on one of the two carbon atoms in the ethylene oxide ring. Due to the electrophilic nature of the carbons in the strained epoxide ring, they are susceptible to such an attack. pearson.com The attack occurs at the less sterically hindered carbon atom of the ethylene oxide, leading to the opening of the ring and the formation of a stable beta-hydroxy amine structure. A subsequent, similar nucleophilic attack by the nitrogen of the intermediate N-cyclohexylethanolamine on a second ethylene oxide molecule results in the di-substituted final product.

To maximize the efficiency of the synthesis and the quality of the resulting this compound, several reaction parameters must be carefully controlled. arborpharmchem.com These include temperature and the stoichiometric ratio of the reactants.

Temperature is a critical parameter that directly influences both the rate of reaction and the prevalence of side reactions. numberanalytics.comcetjournal.it Maintaining an optimal temperature range is essential for achieving high yield and purity.

Optimal Temperature Range: For the synthesis of this compound, the temperature is typically maintained in a range of 40°C to 60°C. This moderate temperature range is effective in preventing undesirable side reactions, such as the polymerization of ethylene oxide.

Effects of Temperature Deviation:

Low Temperatures: Lowering the temperature can significantly slow down the reaction kinetics, leading to incomplete conversion and longer processing times.

The following table outlines general temperature control strategies:

| Parameter | Recommended Range | Rationale |

| Reaction Temperature | 40°C - 60°C | Balances reaction rate with the prevention of side reactions and decomposition. |

| Heat Management | Continuous Cooling | The reaction is exothermic; cooling is required to maintain a stable temperature. scribd.com |

The molar ratio of the reactants, specifically cyclohexylamine and ethylene oxide, is a determining factor in the product distribution. To favor the formation of the di-substituted product, this compound, over the mono-substituted intermediate, an excess of ethylene oxide is typically used.

Mono-substitution vs. Di-substitution: The reaction proceeds sequentially. If a 1:1 molar ratio of cyclohexylamine to ethylene oxide were used, a significant portion of the product would be the mono-substituted N-cyclohexylethanolamine.

Ensuring Di-substitution: By introducing an excess of ethylene oxide, the reaction equilibrium is shifted towards the formation of the di-substituted product. This ensures that the intermediate N-cyclohexylethanolamine reacts further with the available ethylene oxide. Studies on similar reactions, such as the synthesis of ethanolamines from ammonia, show that varying the reactant molar ratio is a key strategy to control the final product mixture. google.com

The table below details the impact of stoichiometric ratios on the synthesis.

| Reactant Ratio (Cyclohexylamine:Ethylene Oxide) | Expected Outcome | Impact on Purity/Yield |

| 1 : 1 | Significant formation of N-cyclohexylethanolamine | Lower yield of the desired this compound. |

| 1 : >2 (Excess Ethylene Oxide) | Favors the formation of this compound | Higher yield and purity of the di-substituted product. |

The production of this compound (CHDEA) primarily involves the reaction of cyclohexylamine with ethylene oxide. smolecule.com This process is a nucleophilic addition where the nitrogen atom of the amine attacks the electrophilic carbon of the ethylene oxide ring, causing the ring to open and form the diethanolamine (B148213) structure. The reaction is typically conducted under controlled conditions to ensure optimal yield and purity.

Catalyst Selection and Influence

The synthesis of this compound is often carried out under alkaline conditions, with sodium hydroxide (B78521) being a commonly used catalyst. The presence of a basic catalyst facilitates the ring-opening of ethylene oxide and the subsequent alkylation of the amine. The selection of an appropriate catalyst is crucial for controlling the reaction kinetics and influencing the gelling and foaming reactions, particularly in applications like polyurethane production where CHDEA is used as an amine catalyst. americanchemistry.com

Pressure Conditions for Reactant Stability

Elevated pressure is a key parameter in the synthesis of this compound. It is employed to maintain ethylene oxide, a gaseous reactant at ambient conditions, in its liquid phase. This enhances its reactivity and ensures efficient contact with the cyclohexylamine, promoting the desired chemical transformation. The pressure must be carefully controlled to ensure the stability of the reactants and to prevent unwanted side reactions. google.com

Solvent System Optimization

The choice of solvent can significantly impact the synthesis of this compound. Common solvents used include water, methanol, and ethanol (B145695). Water is often preferred as it can form azeotropes, which can simplify the purification process. The polarity of the solvent system is a critical factor that can be optimized to improve reaction efficiency. For certain applications, more complex solvent systems, such as mixtures of trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) with dichloromethane (B109758) (DCM) or trichloromethane (TCM), have been explored to dissolve sparingly soluble reactants. nih.gov The optimization of the solvent system aims to enhance the solubility of reactants, facilitate the reaction, and minimize the formation of byproducts. nih.gov

Reaction Time Control and Side Reaction Minimization

Controlling the reaction time is essential for maximizing the yield of this compound while minimizing the formation of undesirable side products. Over-alkylation or polymerization are potential side reactions that can occur if the reaction is allowed to proceed for too long. The use of continuous flow systems allows for precise control over the residence time of the reactants in the reactor, thereby minimizing these side reactions. Monitoring the reaction progress using techniques like gas chromatography (GC) or nuclear magnetic resonance (NMR) can help in determining the optimal reaction time.

Industrial-Scale Production Considerations

For the large-scale production of this compound, several factors must be considered to ensure efficiency, consistency, and safety. The transition from laboratory-scale synthesis to industrial production often involves the adoption of specialized equipment and process optimization strategies.

Implementation of Continuous Flow Reactors

Continuous flow reactors are increasingly being employed for the industrial synthesis of this compound. smolecule.com These reactors offer significant advantages over traditional batch reactors by enabling precise control over reaction parameters such as temperature, pressure, and reaction time. syrris.com In a continuous flow system, reactants are continuously pumped into the reactor where they mix and react, and the product is continuously withdrawn. syrris.com This approach allows for rapid mixing and excellent heat transfer, which are crucial for controlling the exothermic reaction between cyclohexylamine and ethylene oxide. syrris.com

The design of continuous flow reactors can vary, with common types including chip-based microreactors and tubular reactors. syrris.comajinomoto.com Chip-based reactors offer very high surface-area-to-volume ratios, leading to exceptional heat transfer. syrris.com Tubular reactors, which can be designed to handle slurries, are also suitable for reactions involving solid catalysts. ajinomoto.com

Efficiency and Consistency in Large-Scale Synthesis

The use of continuous flow reactors contributes significantly to the efficiency and consistency of large-scale this compound synthesis. corning.com By providing enhanced control over reaction conditions, these reactors can lead to higher yields, improved product quality, and shorter reaction times. ajinomoto.com The ability to operate in a steady state ensures that the product quality remains consistent over time, which can be a challenge in batch processes where variations between batches can occur. corning.com

Furthermore, continuous flow manufacturing can lead to a more sustainable process by intensifying the reaction, which can reduce energy consumption and waste generation. ajinomoto.com The smaller footprint of continuous flow reactors compared to large batch reactors can also result in lower capital and operational costs. corning.com The seamless scalability from laboratory to full production is another key advantage, potentially reducing the time required to bring a new product to market. corning.com

Industrial-Scale Production Considerations

Alternative Synthetic Approaches for this compound

While the reaction of cyclohexylamine with ethylene oxide is a primary route for synthesizing this compound, researchers have explored alternative methods to potentially enhance efficiency, improve product purity, and utilize different starting materials. These alternative approaches often focus on different reactant systems and the application of novel catalytic processes.

Exploration of Diverse Reactant Systems

The investigation into varied reactant systems aims to provide flexibility and potentially more sustainable pathways for the production of this compound. One notable alternative involves the hydrogenation of N-cyclohexyl-diethanolamine precursors. This method has been shown to produce high yields through selective hydrogenation.

Another approach involves the reaction of different starting materials under specific conditions. For instance, the synthesis of related ethoxylated tertiary cycloalkylamines can include di(ethanol)cyclopentylamine and di(ethanol)cycloheptylamine, suggesting that the core cycloalkyl group can be varied. google.com Furthermore, the use of formaldehyde (B43269) in reaction with branched nonylphenol and cyclohexylamine, followed by ethoxylation, points to more complex, multi-component reaction systems. atamanchemicals.comsmolecule.com

The choice of reactants can also be influenced by the desired end-product, as seen in the synthesis of solder pastes where a compound from the addition reaction between ethylene oxide and cyclohexylamine is a key component. wipo.int This highlights the adaptability of the core reaction to different industrial applications.

A summary of various reactant systems and conditions is presented below:

| Reactants | Conditions | Yield/Notes |

| Cyclohexylamine and ethylene oxide | Controlled temperature (40–60°C), often with a basic catalyst like sodium hydroxide. | This is the dominant and a well-established method. |

| N-cyclohexyl-diethanolamine precursors | Hydrogenation with a Nickel catalyst at 150°C and approximately 47808 Torr hydrogen pressure. | Results in high yields through selective hydrogenation. |

| Cyclohexylamine and ethylene oxide | Catalyzed by BmimBr (an ionic liquid). | This system has been studied for its reaction pathways and free energy profiles. researchgate.net |

| Diols of formula (III) and mono- or dicarboxylic acids | Condensation reaction in the presence of suitable catalysts. | Used for the preparation of related esters. google.com |

| Cyclohexylamine and ethanoyl chloride / Et3N | Standard acylation conditions. | Explores the reactivity of the amine group. ucalgary.ca |

| Cyclohexylamine and cyclohexanone | Acidic buffer. | Forms an imine, demonstrating another facet of its reactivity. ucalgary.ca |

Novel Catalytic Processes in Amination Reactions

The development of innovative catalytic processes is crucial for advancing the synthesis of this compound, aiming for milder reaction conditions, higher selectivity, and improved sustainability. st-andrews.ac.uk While traditional synthesis often employs basic catalysts like sodium hydroxide, research has expanded to include a variety of catalytic systems.

One area of exploration is the use of ionic liquids as catalysts. researchgate.net For example, the reaction of ethylene oxide with cyclohexylamine has been studied with BmimBr as a catalyst, with theoretical studies delving into the free energy profiles and reaction pathways. researchgate.net This research provides insights into how different substituents on the amine affect the reaction yields. rsc.org

Metal-based catalysts have also been a focus. Nickel catalysts are utilized in the hydrogenation of N-cyclohexyl-diethanolamine precursors. Additionally, the potential for bimetallic catalysts, such as Fe-Pd systems, in N-alkylation reactions via hydrogen auto-transfer offers a promising avenue for more efficient and environmentally friendly synthesis of amines in general. rsc.org These advanced catalytic methods often operate under solvent-free conditions and without the need for external bases. rsc.org

The use of biocatalysis represents a green chemistry approach to synthesis. chemistryjournals.net While specific applications to this compound are not extensively detailed, the broader field of enzymatic catalysis, for instance using lipases in esterification, showcases the potential for more sustainable chemical production. chemistryjournals.netacs.org

Furthermore, deep eutectic solvents (DESs) have emerged as effective catalysts in related chemical processes, such as the aminolysis of PET waste. researchgate.net These solvents can act as both the reaction medium and the catalyst, offering a simplified and potentially greener reaction setup. researchgate.net

A summary of novel catalytic approaches is provided in the table below:

| Catalyst Type | Example | Application/Reaction | Key Advantages |

| Ionic Liquids | BmimBr | Reaction of ethylene oxide with cyclohexylamine. researchgate.net | Can influence reaction pathways and yields. researchgate.netrsc.org |

| Metal Catalysts | Nickel | Hydrogenation of N-cyclohexyl-diethanolamine precursors. | High yield and selectivity. |

| Bimetallic Catalysts | Fe-Pd/NC | N-alkylation of amines with alcohols. rsc.org | High efficiency, reusability, solvent-free conditions. rsc.org |

| Biocatalysts | Lipases | Esterification reactions. chemistryjournals.netacs.org | Milder conditions, higher selectivity, environmentally friendly. chemistryjournals.netacs.org |

| Deep Eutectic Solvents (DESs) | Choline chloride-based DES | Aminolysis of polyesters. researchgate.net | Can act as both catalyst and reaction medium. researchgate.net |

| Acidic Zeolites | - | Friedel-Crafts acylation (as an alternative to AlCl3). | Reduces waste generation. snu.ac.kr |

Chemical Reactivity and Derivatization of Cyclohexyldiethanolamine

Reactions with Acidic Species

The presence of a lone pair of electrons on the nitrogen atom of Cyclohexyldiethanolamine confers basic properties, making it reactive toward a variety of acidic compounds. americanchemistry.com These reactions are fundamental to its role as a neutralizing agent and in purification processes. smolecule.com

As a base, this compound readily reacts with both strong and weak acids to form salts. americanchemistry.com This process is a classic acid-base neutralization reaction. The mechanism involves the protonation of the tertiary amine nitrogen by the acidic species. The lone pair of electrons on the nitrogen atom accepts a proton (H⁺) from the acid, resulting in the formation of a quaternary ammonium (B1175870) salt and the conjugate base of the acid. chemicalbook.comnih.gov

For example, the reaction with a strong acid like hydrochloric acid (HCl) proceeds as follows:

C₆H₁₁N(CH₂CH₂OH)₂ + HCl → [C₆H₁₁NH(CH₂CH₂OH)₂]⁺Cl⁻

This reaction is typically exothermic and results in a salt that is often more water-soluble than the parent amine. chemicalbook.comnih.gov The formation of these salts is a crucial aspect of its use in formulations requiring pH control. smolecule.com Importantly, this salt formation is often reversible; heating the salt can drive off the acid and regenerate the original amine, a principle that is vital in applications like gas scrubbing.

A significant industrial application of this compound and other alkanolamines is the removal of acidic gases, such as carbon dioxide (CO₂) and hydrogen sulfide (B99878) (H₂S), from natural gas and other industrial gas streams. ugr.es This process, known as gas sweetening, relies on the reversible chemical reaction between the basic amine and the acidic gases. ripublication.comresearchgate.net

In aqueous solutions, these gases form weak acids (carbonic acid and hydrosulfuric acid) that then react with the amine via the salt formation mechanism described previously. ugr.es The reactions are reversible, with the absorption of the acidic gas favored at lower temperatures and higher pressures, and the release (desorption) favored at higher temperatures and lower pressures. researchgate.netnih.gov This allows for a continuous process where the amine solvent is loaded with acid gases in an absorber and then regenerated in a stripper for reuse.

| Acidic Gas | Reaction with this compound (Aqueous) | Significance |

| **Carbon Dioxide (CO₂) ** | CO₂ + H₂O ⇌ H₂CO₃H₂CO₃ + R₃N ⇌ [R₃NH]⁺[HCO₃]⁻ | Key reaction for CO₂ capture from flue gas and natural gas. ugr.es |

| Hydrogen Sulfide (H₂S) | H₂S + R₃N ⇌ [R₃NH]⁺[HS]⁻ | Essential for removing toxic and corrosive H₂S from gas streams. researchgate.netnih.gov |

Where R₃N represents this compound.

In addition to forming bicarbonate salts in aqueous solutions, amines can react directly with CO₂ to form carbamates, particularly in non-aqueous or low-water conditions. ugr.es For a tertiary amine like this compound, the reaction is believed to proceed through the formation of a zwitterionic intermediate, which is then deprotonated by a second molecule of the amine to form the carbamate (B1207046) salt. researchgate.net

The kinetics of carbamate formation are critical for designing efficient absorption towers. The rate law for the reaction of amines with carbon dioxide can be complex. For many amines, the reaction is first-order with respect to both the amine and CO₂. researchgate.net Studies on various amines have shown that the rate-limiting step can either be the initial nucleophilic attack of the amine nitrogen on the carbon of CO₂ or the subsequent proton transfer step, depending on the basicity and structure of the amine. researchgate.net

Reactions with Acidic Gases (e.g., CO2, H2S)

Nitrosamine (B1359907) Formation Research

A significant area of research concerning all secondary and tertiary amines, including this compound, is their potential to form N-nitrosamines. These compounds are a class of potent carcinogens, and their unintended formation in industrial products and processes is a major safety concern. fda.govstopcarcinogensatwork.euaccessiblemeds.org

N-nitrosamines are formed from the reaction of a secondary or tertiary amine with a nitrosating agent. sci-hub.se The most common nitrosating agent is nitrous acid (HNO₂), which is typically formed in situ from nitrite (B80452) salts (e.g., sodium nitrite) under acidic conditions. fda.govaccessiblemeds.org

The general mechanism for a tertiary amine like this compound involves a nitrosative dealkylation. nih.gov The process is generally slower than the nitrosation of secondary amines and proceeds as follows:

Protonation and Nitrosating Agent Formation : In an acidic environment, nitrite ions (NO₂⁻) are protonated to form nitrous acid (HNO₂), which can further react to form more potent nitrosating agents like dinitrogen trioxide (N₂O₃). accessiblemeds.org

Reaction with Amine : The tertiary amine reacts with the nitrosating agent. This is believed to involve the formation of an unstable nitrosammonium ion.

Dealkylation : The nitrosammonium ion undergoes cleavage, typically eliminating a nitroso group and an aldehyde or ketone, which results in the formation of a secondary amine.

Secondary Amine Nitrosation : The newly formed secondary amine is then rapidly nitrosated to yield the stable N-nitrosamine. nih.gov

The formation of these compounds is a critical consideration in any application where this compound might come into contact with nitrites or nitrogen oxides, especially under acidic conditions. fda.gov

The potential for N-nitrosamine formation has significant implications for industrial safety, particularly in sectors where this compound is used, such as in metalworking fluids, corrosion inhibitors, and as a catalyst for polyurethanes. stopcarcinogensatwork.eu Metalworking fluids, for instance, have historically been a source of nitrosamine exposure due to the common practice of using both alkanolamines (for pH control and corrosion inhibition) and sodium nitrite (as a corrosion inhibitor) in the same formulation. nih.gov

Regulatory agencies and industry have focused on developing strategies to mitigate the risk of nitrosamine formation. fda.gov These control measures are crucial for ensuring worker and consumer safety.

| Risk Factor | Mitigation Strategy | Mechanism of Action |

| Presence of Nitrite | Avoid use of nitrite-based additives. | Removes one of the key precursors for the nitrosation reaction. fda.gov |

| Acidic Conditions | Maintain pH in the alkaline range (e.g., pH > 9). | Inhibits the formation of nitrous acid (HNO₂), the primary nitrosating agent, from nitrite salts. pharmaexcipients.com |

| Contamination | Use high-purity raw materials; prevent cross-contamination. | Reduces the incidental presence of amine or nitrite impurities that could lead to nitrosamine formation. accessiblemeds.org |

| Oxidative Conditions | Add antioxidants (e.g., ascorbic acid, α-tocopherol). | Antioxidants can act as scavengers, reacting with and destroying nitrosating agents before they can react with the amine. pharmaexcipients.com |

| Monitoring | Implement routine analytical testing for nitrosamines in final products. | Ensures that control measures are effective and that products meet safety standards for acceptable daily intake limits. fda.govaccessiblemeds.org |

Implementing these process controls is essential for the safe use of this compound in industrial settings, minimizing the risk of forming hazardous N-nitrosamine byproducts. stopcarcinogensatwork.eu

Oxidation Reactions and Product Characterization

The tertiary amine functionality of this compound is susceptible to oxidation. Common oxidizing agents such as hydrogen peroxide or potassium permanganate (B83412) can be employed to convert the tertiary amine into its corresponding N-oxide. smolecule.com This transformation replaces the lone pair of electrons on the nitrogen atom with a dative bond to an oxygen atom, altering the electronic properties and steric profile of the molecule.

The primary product of this reaction is this compound N-oxide. Characterization of the product would typically involve spectroscopic methods. For instance, in ¹H NMR spectroscopy, the protons on the carbons adjacent to the nitrogen (the N-CH₂ protons) would be expected to shift downfield upon oxidation due to the deshielding effect of the newly formed N-O bond. Infrared (IR) spectroscopy could identify the presence of the N-O stretching vibration. In some industrial processes, advanced oxidation processes may be used to degrade such compounds in wastewater, breaking them down into smaller organic molecules, carbon dioxide, and water. researchgate.net

| Reaction Type | Reagent(s) | Major Product | Typical Characterization Methods |

| Amine Oxidation | Hydrogen Peroxide (H₂O₂), Potassium Permanganate (KMnO₄) | This compound N-oxide | ¹H NMR, IR Spectroscopy, Mass Spectrometry |

Reduction Reactions and Product Characterization

The reduction of the parent this compound molecule is not a common transformation. The cyclohexyl ring and the tertiary amine group are already in a reduced state and are resistant to further reduction under standard conditions. While strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing hydroxyl groups to alkanes, this is a high-energy process and not typically employed on the parent molecule. epo.orggoogle.com

Reduction reactions are more relevant and frequently employed in the context of this compound derivatives. For example, if the hydroxyl groups are first oxidized to aldehydes or carboxylic acids, or converted to esters, these functional groups can then be readily reduced. epo.org For instance, an ester derivative can be reduced back to the alcohol using LiAlH₄. google.com The characterization of such reactions would involve monitoring the disappearance of the starting functional group (e.g., the carbonyl stretch in IR spectroscopy) and the appearance of the new functional group.

| Reaction Type | Substrate | Reagent(s) | Major Product | Typical Characterization Methods |

| Carbonyl Reduction | Ester derivative of this compound | Lithium Aluminum Hydride (LiAlH₄) | Parent alcohol (this compound) | IR, ¹H NMR, TLC |

Substitution Reactions and Product Characterization

The two primary hydroxyl groups are the main sites for nucleophilic substitution reactions, enabling the synthesis of a vast array of derivatives. Since the hydroxyl group (-OH) is a poor leaving group, it must first be converted into a better one, often by protonation in strong acid or by conversion to a sulfonate ester. libretexts.orgmsu.edu

A key substitution reaction is esterification , where this compound is reacted with carboxylic acids or, more efficiently, with acid chlorides or anhydrides to form esters. epo.org This reaction is fundamental to producing derivatives used as corrosion inhibitors and dispersants. epo.org The reaction progress can be monitored by techniques like titration to measure the consumption of the carboxylic acid or by spectroscopic analysis. Product characterization is typically achieved through IR spectroscopy (noting the appearance of a strong carbonyl C=O stretch around 1735 cm⁻¹) and NMR spectroscopy (observing shifts in protons adjacent to the newly formed ester linkage). physchemres.orgechemcom.com

Another important substitution involves replacing the hydroxyl groups with halogens using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to yield chlorinated derivatives. These halogenated intermediates are highly reactive and can be used for further functionalization.

| Reaction Type | Reagent(s) | Product Class | Typical Characterization Methods |

| Esterification | Carboxylic Acid (R-COOH), Acid Chloride (R-COCl) | Diester of this compound | IR, ¹H NMR, ¹³C NMR |

| Chlorination | Thionyl Chloride (SOCl₂), Phosphorus Pentachloride (PCl₅) | Dichloro-derivative of this compound | Mass Spectrometry, NMR |

Synthesis and Characterization of this compound Derivatives

The structural modification of this compound is a versatile process aimed at tuning its physicochemical properties for specific applications. Key strategies include:

Esterification and Amide Formation: As discussed, reacting the diol with one or two equivalents of a carboxylic acid or its derivative produces mono- or di-esters. These reactions are crucial for creating surfactants and corrosion inhibitors, where the length and nature of the fatty acid chain can be varied to control hydrophobicity. rsc.orgresearchgate.net

Alkoxylation: The hydroxyl groups can be reacted with epoxides like ethylene (B1197577) oxide or propylene (B89431) oxide to extend the alcohol chains, creating polyether arms. This modification is used to adjust solubility, viscosity, and reactivity, particularly for derivatives used in polyurethane formulations.

Polymer Synthesis: The diol functionality allows this compound to act as a monomer, chain extender, or cross-linker in polymerization reactions. It can be incorporated into polyesters and, most notably, polyurethanes, where it reacts with diisocyanates. justia.comnsf.govgoogleapis.com

Quaternization: The tertiary nitrogen can react with alkyl halides to form quaternary ammonium salts. This introduces a permanent positive charge, a strategy often used to create cationic surfactants or antimicrobial agents. nsf.gov

Functionalized derivatives of this compound are investigated for performance in a range of industrial applications.

Corrosion Inhibitors: Ester derivatives of this compound are effective corrosion inhibitors for metals, particularly in acidic environments and metalworking fluids. smolecule.comnahrainuniv.edu.iqajchem-a.com The inhibitor functions by adsorbing onto the metal surface. The polar tertiary amine and ester groups act as adsorption centers, while the nonpolar cyclohexyl and alkyl chains form a protective hydrophobic layer that impedes corrosive species from reaching the surface. rsc.orgnahrainuniv.edu.iq The efficiency of these inhibitors is often characterized using electrochemical techniques like potentiodynamic polarization and electrochemical impedance spectroscopy. ajchem-a.com

Polyurethane Catalysts: this compound and its derivatives are used as catalysts in the production of polyurethane foams and coatings. justia.comresearchgate.net The tertiary amine group catalyzes the gelling (isocyanate-polyol) and blowing (isocyanate-water) reactions. researchgate.netmdpi.com Simultaneously, the hydroxyl groups can react with isocyanate moieties, incorporating the molecule directly into the polymer backbone. This dual role as both catalyst and reactive polyol can enhance the physical properties of the final polyurethane product. nsf.gov

Light Stabilizers: In the field of polymer stabilization, this compound is mentioned in patent literature as a co-additive or a precursor in the synthesis of more complex light stabilizers. epo.orgwikipedia.orglongchangchemical.com While not a hindered amine light stabilizer (HALS) itself, it can be used in combination with HALS or other UV absorbers in stabilizer packages for materials like polyolefins and coatings. google.comepo.orgchempoint.comgoogleapis.com Its derivatives may be designed to have low basicity and high thermal stability, making them suitable for acid-catalyzed coating systems where traditional HALS might be less effective. epo.org

| Derivative Type | Functionalization Strategy | Investigated Application | Key Performance Attribute |

| Fatty Acid Esters | Esterification | Corrosion Inhibition | Forms a protective hydrophobic film on metal surfaces. smolecule.comnahrainuniv.edu.iq |

| Polyurethane Adducts | Polymerization (reaction with isocyanates) | Polyurethane Production | Acts as a reactive catalyst, incorporated into the polymer network. justia.commdpi.com |

| Stabilizer Precursors | Used in multi-step synthesis | Polymer Light Stabilization | Component in stabilizer packages to protect against UV degradation. wikipedia.orglongchangchemical.comepo.org |

Advanced Analytical Characterization Techniques for Cyclohexyldiethanolamine

Spectroscopic Analysis Methodologies

Spectroscopic methods are indispensable for the structural analysis of organic compounds. By probing the interactions of molecules with electromagnetic radiation, these techniques can reveal detailed information about atomic connectivity, functional groups, and molecular mass, which are essential for the unambiguous characterization of Cyclohexyldiethanolamine.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

The ¹H and ¹³C NMR spectra of this compound are instrumental in confirming its molecular structure. The ¹H NMR spectrum provides information on the number of different types of protons, their relative numbers, and their neighboring protons through chemical shifts, integration, and spin-spin coupling patterns. For this compound, one would expect to observe distinct signals for the protons on the cyclohexyl ring, the methylene (B1212753) groups of the diethanolamine (B148213) moiety, and the hydroxyl protons.

The ¹³C NMR spectrum, typically recorded with proton decoupling, shows a single peak for each unique carbon atom in the molecule. This allows for the confirmation of the total number of carbon atoms and provides information about their chemical environment (e.g., aliphatic, attached to nitrogen or oxygen).

For a definitive structural assignment, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed. A COSY spectrum would reveal proton-proton coupling networks, helping to assign protons on the cyclohexyl ring and the ethanol (B145695) arms. An HSQC spectrum correlates directly bonded proton and carbon atoms, while an HMBC spectrum shows correlations between protons and carbons over two or three bonds, which is crucial for connecting the cyclohexyl group to the diethanolamine moiety.

Below are tables representing the expected ¹H and ¹³C NMR chemical shifts for this compound. Note: Specific experimental values can vary based on the solvent and instrument frequency.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| Cyclohexyl-H (CH-N) | ~2.5 - 2.7 | Multiplet | - | 1H |

| Cyclohexyl-H (CH₂) | ~1.0 - 1.8 | Multiplet | - | 10H |

| N-CH₂ | ~2.6 - 2.8 | Triplet | ~5-7 | 4H |

| O-CH₂ | ~3.5 - 3.7 | Triplet | ~5-7 | 4H |

| OH | Variable | Broad Singlet | - | 2H |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| Cyclohexyl-C (CH-N) | ~60 - 65 |

| Cyclohexyl-C (CH₂) | ~25 - 35 |

| N-CH₂ | ~55 - 60 |

| O-CH₂ | ~58 - 62 |

Quantitative NMR (qNMR) is a highly accurate method for determining the purity of a substance without the need for a specific reference standard of the analyte itself. hmdb.ca The principle of qNMR lies in the direct proportionality between the integrated signal area of a nucleus and the number of nuclei contributing to that signal.

For the purity assessment of this compound, a known amount of a certified internal standard is added to a precisely weighed sample of the compound. The ¹H NMR spectrum is then recorded under specific quantitative conditions, such as ensuring a long relaxation delay to allow for complete magnetization recovery of all protons. By comparing the integral of a well-resolved signal of this compound with the integral of a signal from the internal standard, the absolute purity of the analyte can be calculated. This method is particularly valuable as it can identify and quantify impurities that are structurally related to the main compound, as well as residual solvents. hmdb.ca

Fourier-Transform Infrared (FTIR) spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. windows.net An FTIR spectrometer simultaneously collects high-resolution spectral data over a wide spectral range, providing a molecular fingerprint of the sample. windows.net

The FTIR spectrum of this compound provides direct evidence for the presence of its key functional groups. The absorption of infrared radiation corresponds to the vibrational transitions within the molecule. Specific bonds and functional groups vibrate at characteristic frequencies.

For this compound, the most prominent absorption bands would be:

A broad band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl groups, indicative of hydrogen bonding.

Multiple bands in the 2850-3000 cm⁻¹ region corresponding to the C-H stretching vibrations of the cyclohexyl and ethyl groups.

A band in the 1000-1250 cm⁻¹ region attributed to the C-N stretching vibration.

A strong band in the 1000-1150 cm⁻¹ region corresponding to the C-O stretching vibration of the primary alcohol groups.

Vibrational analysis of the FTIR spectrum allows for the confirmation of the molecular structure by ensuring the presence of all expected functional groups. The precise position and shape of these bands can also provide information about the intermolecular interactions, such as hydrogen bonding.

Table 3: Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch | 3200-3600 | Strong, Broad |

| C-H Stretch (aliphatic) | 2850-2960 | Strong |

| C-N Stretch | 1000-1250 | Medium |

| C-O Stretch (primary alcohol) | 1000-1150 | Strong |

Mass Spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. chemguide.co.uk It provides information about the molecular weight and elemental composition of a compound and can also be used to elucidate its structure by analyzing the fragmentation patterns of the molecular ion. libretexts.org

For this compound, a soft ionization technique such as Electrospray Ionization (ESI) would likely be used to generate the protonated molecule [M+H]⁺, allowing for the accurate determination of its molecular weight (187.28 g/mol ). nih.gov

Tandem mass spectrometry (MS/MS) involves the fragmentation of the precursor ion (e.g., [M+H]⁺) to generate product ions. The fragmentation pattern provides valuable structural information. For this compound, characteristic fragmentation pathways would include:

Loss of a water molecule (H₂O) from the protonated molecule.

Cleavage of the C-C bond adjacent to the nitrogen atom (alpha-cleavage), which is a common fragmentation pathway for amines. libretexts.org

Loss of one or both of the hydroxyethyl (B10761427) groups.

The analysis of these fragment ions allows for the confirmation of the connectivity of the cyclohexyl group to the diethanolamine moiety.

The following table presents data from an LC-ESI-QTOF MS2 spectrum of this compound. nih.gov

Table 4: MS2 Fragmentation Data for this compound ([M+H]⁺ = 188.1645 m/z)

| m/z | Relative Intensity | Possible Fragment |

|---|---|---|

| 188.1650 | 999 | [C₁₀H₂₂NO₂]⁺ |

| 106.0861 | 493 | [C₇H₁₂N]⁺ |

| 88.0754 | 141 | [C₄H₁₀NO]⁺ |

| 83.0849 | 52 | [C₆H₁₁]⁺ |

| 70.0646 | 31 | [C₄H₈N]⁺ |

Mass Spectrometry (MS)

Chromatographic Separation and Quantification Techniques

Chromatographic methods are essential for separating this compound from complex mixtures, allowing for its accurate quantification and the profiling of any impurities.

Gas Chromatography (GC) is a premier analytical technique for separating and analyzing compounds that can be vaporized without decomposition. ccsknowledge.com It is well-suited for the analysis of semi-volatile compounds like this compound. However, the analysis of polar amines by GC can present challenges. bre.com The hydroxyl and amine groups in this compound can interact strongly with standard silica-based GC columns, leading to poor peak shape (tailing) and reduced sensitivity. bre.com To overcome this, specialized base-deactivated capillary columns are often employed to ensure an inert system for reliable analysis. nih.gov

Impurity profiling is the process of detecting, identifying, and quantifying unwanted chemicals present in a final product. rroij.comresearchgate.net This is a critical step in quality control for chemical manufacturing. GC, especially when coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification, is a powerful tool for the impurity profiling of this compound.

The method can effectively separate the main compound from potential impurities, such as unreacted starting materials (e.g., cyclohexylamine (B46788), ethylene (B1197577) oxide) or by-products formed during synthesis. By comparing the retention times and mass spectra of unknown peaks to those of known standards, impurities can be identified and their concentration determined.

| Peak ID | Compound | Retention Time (min) | Peak Area (%) |

|---|---|---|---|

| 1 | Cyclohexylamine (Impurity) | 5.8 | 0.08 |

| 2 | Unknown Impurity | 8.2 | 0.03 |

| 3 | This compound | 11.5 | 99.85 |

| 4 | By-product (Impurity) | 12.1 | 0.04 |

Monitoring the progress of a chemical synthesis is essential for optimizing reaction conditions, maximizing product yield, and ensuring process safety. magritek.comfu-berlin.de Gas Chromatography is an effective technique for monitoring the synthesis of this compound.

By taking small samples (aliquots) from the reaction vessel at specific time intervals and analyzing them by GC, chemists can track the depletion of reactants and the formation of the this compound product. researchgate.net This kinetic data is invaluable for determining the optimal reaction time, temperature, and catalyst concentration. It helps to identify when the reaction is complete, preventing the formation of unwanted by-products from over-reaction and ensuring an efficient manufacturing process.

| Time (hours) | Cyclohexylamine (% Area) | This compound (% Area) |

|---|---|---|

| 0 | 98.5 | 0.5 |

| 1 | 65.2 | 33.8 |

| 2 | 31.7 | 67.1 |

| 4 | 5.4 | 93.5 |

| 6 | 0.9 | 98.2 |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of components within a mixture. Its application is critical in the quality control of chemical compounds like this compound, ensuring purity and stability. HPLC operates by passing a pressurized liquid solvent containing the sample mixture through a column filled with a solid adsorbent material. Each component in the sample interacts slightly differently with the adsorbent material, causing different flow rates for the various components and leading to their separation as they flow out of the column.

The quantification of impurities is a critical aspect of quality control for this compound. HPLC is an effective method for separating and quantifying process-related impurities, which may include unreacted starting materials, byproducts, and intermediates. A typical approach involves a reversed-phase HPLC method, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture.

A gradient elution method is often employed to ensure the separation of impurities with a wide range of polarities. The method starts with a higher concentration of the weaker solvent (e.g., water with a buffer) and gradually increases the concentration of the stronger organic solvent (e.g., acetonitrile (B52724) or methanol). This allows for the elution of highly polar impurities first, followed by the main component, this compound, and finally, the less polar impurities.

Detection is commonly performed using an ultraviolet (UV) detector, as many organic impurities possess chromophores that absorb UV light. For impurities lacking a UV chromophore, a universal detector such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) can be utilized. The quantification of these impurities is achieved by comparing the peak areas from the sample chromatogram to those of certified reference standards. The concentration of each impurity is typically reported as a percentage relative to the main this compound peak.

Table 1: Hypothetical HPLC Data for Impurity Quantification in a this compound Sample

| Impurity | Retention Time (min) | Peak Area | Concentration (%) |

|---|---|---|---|

| Unidentified Impurity 1 | 3.45 | 12,500 | 0.08 |

| Starting Material A | 5.21 | 21,300 | 0.14 |

| This compound | 10.15 | 15,000,000 | 99.65 |

| Byproduct B | 12.89 | 18,900 | 0.12 |

Forced degradation studies are essential for identifying potential degradation products of this compound and for developing stability-indicating HPLC methods. ara.ae These studies involve subjecting the compound to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to accelerate its decomposition. ara.ae The resulting mixtures are then analyzed by HPLC to separate the degradation products from the parent compound.

The development of a stability-indicating method requires that all significant degradation product peaks are well-resolved from the this compound peak and from each other. This ensures that the method can accurately measure the decrease in the active substance and the increase in degradation products over time during stability testing. Peak purity analysis, often performed with a photodiode array (PDA) detector, is used to confirm that the chromatographic peak of this compound is not co-eluting with any degradation products.

The identification of unknown degradation products often requires hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), which provides molecular weight and structural information. Once identified, these degradation products can be quantified to establish degradation pathways and kinetics.

Table 2: Hypothetical HPLC Results from Forced Degradation of this compound

| Stress Condition | Major Degradation Product | Retention Time (min) | % Degradation |

|---|---|---|---|

| Acid Hydrolysis (0.1 N HCl, 60°C) | Degradant A | 7.82 | 8.5 |

| Base Hydrolysis (0.1 N NaOH, 60°C) | Degradant B | 9.15 | 12.3 |

| Oxidation (3% H₂O₂, RT) | Degradant C | 11.04 | 5.2 |

| Thermal (80°C) | Degradant D | 8.55 | 3.1 |

Size Exclusion Chromatography (SEC)

Size Exclusion Chromatography (SEC) is a chromatographic technique that separates molecules based on their hydrodynamic volume or size in solution. wikipedia.org The stationary phase consists of porous particles with a specific pore size distribution. wikipedia.org Larger molecules that cannot enter the pores pass through the column more quickly and elute first, while smaller molecules that can penetrate the pores have a longer path and elute later. cytivalifesciences.com

For a relatively small molecule like this compound, SEC is not typically used for the analysis of the monomer itself but can be invaluable for detecting and quantifying higher molecular weight species such as oligomers or aggregates. The formation of such species could occur during synthesis or upon storage and can impact the material's properties and performance. The mobile phase in SEC is chosen to minimize any chemical interactions between the analyte and the stationary phase, ensuring that separation is based solely on size. ara.ae

Table 3: Hypothetical SEC Analysis of a this compound Sample

| Species | Elution Volume (mL) | Corresponding Molecular Weight (Da) | Relative Abundance (%) |

|---|---|---|---|

| Trimer/Aggregate | 8.5 | ~600 | 0.5 |

| Dimer | 9.8 | ~400 | 1.5 |

Thermal Analysis Techniques

Thermal analysis encompasses a group of techniques where a physical property of a substance is measured as a function of temperature while the substance is subjected to a controlled temperature program. These techniques are crucial for understanding the thermal stability and phase behavior of materials like this compound.

Differential Scanning Calorimetry (DSC) is a primary thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. wikipedia.org It is used to detect and quantify thermal events such as melting, crystallization, glass transitions, and chemical reactions. intertek.com

DSC can provide critical information about the thermal stability of this compound. By heating a sample at a constant rate in a controlled atmosphere (e.g., nitrogen or air), an exothermic decomposition onset temperature can be determined. This onset temperature is often used as an indicator of the material's thermal stability under the experimental conditions. A lower onset temperature suggests lower thermal stability. The area under the exothermic peak can be integrated to determine the enthalpy of decomposition, which provides a measure of the energy released during the degradation process. Such data is vital for establishing safe handling and processing temperatures for the compound. nih.gov

Table 4: Hypothetical DSC Data for Thermal Stability of this compound

| Parameter | Value |

|---|---|

| Heating Rate | 10 °C/min |

| Atmosphere | Nitrogen |

| Onset of Decomposition (Tonset) | 225 °C |

| Peak Decomposition Temperature (Tpeak) | 240 °C |

Differential Scanning Calorimetry (DSC)

Advanced Structural and Colloidal Characterization

Advanced techniques provide insights into the behavior of this compound at the nanoscale, revealing information about its aggregation into micelles and the resulting nanostructures. This understanding is fundamental to optimizing its function in various applications.

Dynamic Light Scattering (DLS) is a non-invasive technique ideal for determining the size distribution of small particles and micelles in suspension. researchgate.net The method works by measuring the time-dependent fluctuations in the intensity of scattered light that result from the Brownian motion of particles. researchgate.net Analysis of these fluctuations allows for the calculation of the diffusion coefficients of the particles, which can then be used to determine their hydrodynamic diameter via the Stokes-Einstein equation. researchgate.net

For an amphiphilic molecule like this compound, DLS is instrumental in studying its self-aggregation into micelles in a solution. Factors such as concentration, pH, and ionic strength can significantly influence the size and stability of these micelles, and DLS provides a means to monitor these changes. muser-my.comsemanticscholar.org

The Critical Micelle Concentration (CMC) is a fundamental property of any surfactant, defined as the concentration above which surfactant molecules spontaneously self-assemble into micelles. wikipedia.orgnanoscience.com Below the CMC, this compound exists primarily as individual molecules (monomers), and the intensity of scattered light from the solution is low. researchgate.net As the concentration increases and reaches the CMC, the formation of larger micellar aggregates causes a sharp increase in the intensity of scattered light. researchgate.net

By measuring the scattering intensity across a range of this compound concentrations, the CMC can be determined graphically as the point of inflection where the intensity begins to rise sharply. While specific CMC values for this compound are not widely reported in the literature, it is expected that they would fall within the millimolar range, similar to other alkylamine surfactants. smolecule.com

Table 1: Hypothetical DLS Data for CMC Determination of this compound This table illustrates the expected trend in light scattering intensity as the concentration of this compound crosses the CMC. The CMC is identified as the concentration at which a significant and abrupt increase in scattering intensity is observed.

| Concentration of this compound (mM) | Average Scattering Intensity (kcps) | Observation |

| 0.1 | 15.2 | Monomers, low scattering |

| 0.5 | 18.5 | Monomers, low scattering |

| 1.0 | 22.1 | Monomers, low scattering |

| 2.0 | 25.8 | Approaching CMC |

| 3.0 | 155.6 | Onset of Micelle Formation (CMC) |

| 4.0 | 289.4 | Micelles present |

| 5.0 | 410.3 | Increasing number of micelles |

Small-Angle X-ray Scattering (SAXS) for Nanostructural Changes

Small-Angle X-ray Scattering (SAXS) is a powerful analytical technique used to investigate nanostructures in the size range of approximately 1 to 100 nanometers. anton-paar.comresearchgate.net Unlike DLS, which provides the hydrodynamic size of particles, SAXS can yield detailed information about particle shape, size distribution, and internal structure. nih.govxenocs.com The technique involves directing a beam of X-rays at a sample and measuring the intensity of the scattered X-rays at very small angles. anton-paar.com

In the context of this compound, SAXS is invaluable for characterizing the morphology of the micelles it forms. It can differentiate between spherical, cylindrical, or other micellar shapes and provide data on the arrangement of these structures in solution. anton-paar.com This level of detail is critical for understanding how formulation variables affect the performance of this compound as an emulsifier or corrosion inhibitor. SAXS serves as an ideal complement to DLS, offering a more complete picture of the colloidal system. xenocs.comrsc.org

| Inter-particle Interactions | Information on the arrangement and spacing of micelles relative to each other. | Helps understand the stability and rheological properties of the formulation. |

Research Applications and Mechanistic Studies of Cyclohexyldiethanolamine

Catalytic Science and Engineering

Role as an Amine Catalyst in Polymerization Processes

As a tertiary amine, Cyclohexyldiethanolamine functions as a catalyst in several polymerization reactions. The nitrogen atom's lone pair of electrons allows it to act as a Lewis base, initiating or accelerating reactions. This catalytic activity is particularly prominent in the formation of polyurethanes and polyesters. In these processes, the tertiary amine group can influence the reaction rates and the final properties of the polymer. The presence of hydroxyl groups also allows CHDEA to be incorporated into the polymer backbone, acting as a chain extender or crosslinker, which further modifies the material's characteristics.

The catalytic mechanism of tertiary amines in polymerization, such as polyurethane formation, involves the activation of either the isocyanate or the polyol component. As an organic basic catalyst, it can activate the hydroxyl (-OH) group through a nucleophilic mechanism, facilitating its reaction with the isocyanate (-NCO) group. This acceleration of the polymerization process is crucial for industrial applications where rapid curing times are necessary.

Catalytic Activity in Polyurethane Production

In the manufacturing of polyurethanes, CHDEA plays a multifaceted role, acting as both a catalyst and a reactive monomer. Tertiary amines are well-established catalysts in polyurethane chemistry, and CHDEA is no exception. Its catalytic function is essential for controlling the complex reactions that occur during the formation of polyurethane foams, elastomers, and coatings.

Polyurethane foam production involves two primary simultaneous reactions: the gelling reaction (polyol-isocyanate) and the blowing or foaming reaction (water-isocyanate). A proper balance between these two reactions is critical to achieving the desired foam structure and properties. An imbalance can lead to foam collapse or a closed-cell structure with poor characteristics.

This compound, as a tertiary amine catalyst, influences both the gelling and blowing reactions. The tertiary amine group catalyzes the reaction between the polyol and the isocyanate, leading to the formation of the urethane linkages that build the polymer network (gelling). It also accelerates the reaction between water and isocyanate, which produces carbon dioxide gas responsible for the foam expansion (blowing). The specific catalytic activity of CHDEA helps to maintain the delicate balance required for producing high-quality polyurethane foam.

| Reaction | Description | Role of this compound |

|---|---|---|

| Gelling Reaction | Polyol + Isocyanate → Polyurethane | Catalyzes the formation of urethane linkages, building the polymer backbone. |

| Blowing Reaction | Water + Isocyanate → Unstable Carbamic Acid → Amine + CO₂ | Accelerates the generation of carbon dioxide gas for foam expansion. |

The kinetics of polyurethane formation are significantly influenced by the choice and concentration of the catalyst. Tertiary amines like CHDEA are known to accelerate the reaction rates, allowing for the efficient production of polyurethane materials. The steric hindrance around the nitrogen atom and its basicity are key factors that determine its catalytic effectiveness. The cyclohexyl group in CHDEA introduces steric bulk, which can modulate its catalytic activity and selectivity towards the gelling or blowing reaction.

By carefully selecting the concentration of CHDEA, manufacturers can control the curing profile of the polyurethane system. This includes the cream time, gel time, and tack-free time of the foam. This level of control is essential for various polyurethane applications, from molded foams to spray-applied coatings, ensuring that the material cures at the desired rate to achieve the intended physical and mechanical properties.

Catalysis in Epoxy and Urethane Systems

While the primary application of this compound as a catalyst is in polyurethane production, its chemical nature also allows it to be effective in other thermosetting systems, such as those involving epoxy resins. Epoxy-urethane hybrid systems combine the toughness and durability of polyurethanes with the excellent adhesion and corrosion resistance of epoxies.

In these hybrid systems, the tertiary amine functionality of CHDEA can catalyze the curing of the epoxy resin. Tertiary amines are known to promote the homopolymerization of epoxy groups and also to accelerate the reaction between epoxy groups and other co-reactants like amines or anhydrides. The hydroxyl groups of CHDEA can also react with isocyanate groups in a urethane system or with epoxy groups, integrating it into the final polymer network and enhancing properties such as toughness.

Transesterification Catalysis

Transesterification is a chemical reaction involving the exchange of the alkoxy group of an ester with that of an alcohol. This process is widely used in the production of biodiesel from triglycerides. While direct studies on the catalytic activity of this compound in transesterification are not extensively documented, the catalytic potential can be inferred from the behavior of similar compounds.

Tertiary amines and diethanolamine (B148213) derivatives have been shown to catalyze transesterification reactions. nih.gov The basic nature of the tertiary amine can activate the alcohol for nucleophilic attack on the ester's carbonyl group. For instance, diethanolamine has been used in the aminolysis and transesterification of oils. It is plausible that CHDEA, possessing both a tertiary amine and diol structure, could exhibit catalytic activity in transesterification processes. The presence of the hydroxyl groups could also participate in the reaction, potentially leading to the formation of new ester species. Research on related structures suggests that the spatial arrangement of the amine and hydroxyl groups can significantly influence the reaction rate through a "neighboring group participation" effect. nih.gov

| Compound Name |

|---|

| This compound |

| Carbon dioxide |

| Diethanolamine |

Polymer Chemistry and Materials Science

This compound holds significance in the field of polymer chemistry and materials science due to its dual functionality. It is recognized as a potential building block for complex molecules, a catalyst in polymerization reactions, and a functional additive in various formulations. Its role in the synthesis of polyurethanes and polyesters is a key area of its application.

Application in Polymer, Resin, and Coating Formulations

In polymer, resin, and coating formulations, this compound can be utilized as a neutralizing agent, helping to maintain desired pH levels during chemical processes. Its amphiphilic nature, stemming from both hydrophobic and hydrophilic groups, influences its solubility and interfacial properties, which can be beneficial in creating stable formulations. While specific performance data in coating formulations is not extensively detailed in publicly available research, its properties suggest a role in improving the stability and performance of such systems.

Function as a Stabilizer and Curing Agent

As a derivative of cyclohexylamine (B46788), compounds with similar structural features have been shown to be effective in stabilizing synthetic high molecular compounds like polyurethanes against light-induced degradation. While direct studies on this compound as a primary stabilizer are limited, its chemical nature suggests potential in this area.

In the context of curing agents, particularly for epoxy resins, amine compounds are crucial. The curing process involves the reaction of active hydrogen in the amine with an epoxy group. Tertiary amines can also act as polymerization catalysts. Although this compound is a tertiary amine, detailed studies outlining its specific use and efficiency as a primary curing agent for epoxy resins are not prevalent in the reviewed literature.

Investigations as a Crosslinking Agent

Crosslinking agents are essential for creating a three-dimensional network of connected molecules in polymers, which enhances their mechanical properties and durability. These agents typically have two or more reactive groups that can form covalent bonds between polymer chains. The diol functionality of this compound, with its two hydroxyl groups, allows it to act as a chain extender or crosslinker in the formation of polymers like polyurethanes and polyesters. The introduction of its bulky cyclohexyl group into a polymer network can influence the final properties of the material.

Impact on Polymer Properties and Performance

The incorporation of crosslinking agents into a polymer matrix has a significant impact on the material's properties. Generally, a higher crosslinking density leads to increased stiffness and a higher modulus of elasticity. The specific structure of the crosslinker, such as the presence of a bulky group like the cyclohexyl moiety in this compound, can affect the packing of polymer chains and, consequently, the mechanical and thermal properties of the resulting polymer. However, detailed studies quantifying the specific impact of this compound on the properties and performance of various polymers are not widely available.

Chemical Recycling of Polyurethanes: Amine Product Recovery

Chemical recycling of polyurethanes is a critical area of research to address plastic waste. One of the primary methods is glycolysis, where polyurethane is depolymerized using a glycol as a solvent and a catalyst to break the urethane bonds and recover the polyol. Amines are often used as catalysts in this process. For instance, diethanolamine has been studied as an active catalyst for the glycolysis of flexible polyurethane foams. ntnu.no The process typically yields a recovered polyol phase and a second phase containing byproducts. ntnu.no While direct research on the use of this compound in polyurethane glycolysis is not detailed, its structural similarity to other amine catalysts suggests it could potentially play a role in such chemical recycling processes. The recovery of amine products from the glycolysis residue is a key step in closing the loop for polyurethane recycling. uctm.edu

Corrosion Inhibition Studies

This compound is recognized for its application as a corrosion inhibitor, particularly in metalworking fluids and lubricants. Its effectiveness is attributed to its molecular structure, which allows it to protect metal surfaces from corrosive environments.

The primary mechanism of corrosion inhibition by this compound involves the adsorption of its molecules onto the metal surface. This forms a protective film that acts as a barrier to corrosive agents. The amine functionality of the molecule plays a crucial role in neutralizing acidic species that can accelerate corrosion. The presence of heteroatoms (nitrogen and oxygen) and the cyclohexyl group in its structure facilitates its attachment to the metal surface, thereby reducing the corrosion rate and extending the lifespan of the metal components. While the general mechanism is understood, specific quantitative data on the inhibition efficiency of this compound on different metals and in various corrosive media from detailed electrochemical studies are not extensively documented in the available literature.

Mechanism of Corrosion Inhibition

This compound is recognized as an effective corrosion inhibitor, particularly in aqueous systems. Its mechanism of action is primarily attributed to its ability to form a protective film on the metal surface, which acts as a barrier to the corrosive environment. reformchem.com This protective layer is established through the adsorption of the this compound molecules onto the metal. Organic inhibitors function by adsorbing their molecules at the interface between the metal and the electrolyte, which impedes both the anodic (metal dissolution) and cathodic (corrosion-driving) reactions. mdpi.com The process involves the inhibitor molecule displacing water molecules and other corrosive species from the metal's surface. icrc.ac.ir

Adsorption Phenomena on Metallic Surfaces

The adsorption of this compound onto a metallic surface is a critical step in its corrosion inhibition mechanism. This process can occur through two primary modes: physisorption and chemisorption. mdpi.com

Physisorption (Physical Adsorption): This mode involves electrostatic interactions between the inhibitor molecules and the charged metal surface. In acidic solutions, the metal surface typically holds a positive charge, which can attract negatively charged ions from the solution, such as chloride ions. The nitrogen atom in the this compound molecule can become protonated in such an environment, leading to the formation of a cation. This cationic form of the inhibitor can then be electrostatically adsorbed onto the surface where anions are already present. icrc.ac.ir Van der Waals forces also contribute to this type of adsorption. icrc.ac.ir

Chemisorption (Chemical Adsorption): This is a stronger form of adsorption that involves the sharing of electrons or the formation of coordinate covalent bonds between the inhibitor molecule and the metal surface. researchgate.net this compound possesses lone pairs of electrons on its nitrogen and oxygen atoms. These electrons can be donated to the vacant d-orbitals of the metal atoms (like iron), forming a stable coordinate bond. lew.ro This interaction creates a durable, protective film that effectively blocks the active sites for corrosion. researchgate.net

The adsorption process is influenced by several factors, including the chemical structure of the inhibitor, the nature of the metal surface, and the composition of the corrosive medium. mdpi.com The effectiveness of the adsorption is often described by adsorption isotherms, such as the Langmuir isotherm, which relates the concentration of the inhibitor in the solution to the extent of surface coverage. icrc.ac.irresearchgate.net

Influence of Molecular Structure on Inhibition Efficiency

The specific molecular architecture of this compound plays a significant role in its effectiveness as a corrosion inhibitor. Key structural features contribute to its strong adsorption and film-forming capabilities.